7-Octadecenoic acid
Description
Structure
3D Structure
Properties
CAS No. |
14122-42-0 |
|---|---|
Molecular Formula |
Cl6Rh.3K |
IUPAC Name |
(E)-octadec-7-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h11-12H,2-10,13-17H2,1H3,(H,19,20)/b12-11+ |
SMILES |
CCCCCCCCCCC=CCCCCCC(=O)O |
Synonyms |
7-Octadecenoic acid |
Origin of Product |
United States |
Natural Occurrence and Distribution of 7 Octadecenoic Acid in Biological Systems
Detection and Profiling in Plant Species and Derivatives
7-Octadecenoic acid has been identified in a variety of plant species. np-mrd.org The distribution and concentration of this fatty acid can vary significantly among different plants and even between varieties of the same species.
Specific Botanical Sources and Varietal Differences
This fatty acid is present in several well-known plant species. These include members of the Apiaceae family such as Anethum sowa (Dill), Apium graveolens (Celery), Coriandrum sativum (Coriander), Cuminum cyminum (Cumin), Daucus carota (Carrot), Petroselinum sativum (Parsley), and Pimpinella anisum (Anise). np-mrd.org It has also been detected in Nigella sativa (Black Cumin), Panax ginseng (Ginseng), and Calotropis procera. np-mrd.org
Further research has identified the methyl ester of this compound in plant species such as Picralima nitida. researchgate.net
Quantitative Analysis of this compound Content in Plant Lipids
Quantitative data on this compound in plant lipids is less common in literature compared to more prevalent fatty acids. However, analysis of lipid profiles in various plants confirms its presence, often as a minor component. For instance, studies on plant lipid databases have cataloged the presence of (Z)-7-Octadecenoic acid, indicating its role as a constituent of plant fats and oils.
Identification in Microbial Cultures
Microorganisms, including fungi and bacteria, are also sources of this compound, where it plays a role in their metabolic processes and lipid composition.
Fungal Metabolites and Lipid Accumulation
Certain fungi produce 7,10-Octadecadienoic acid, methyl ester as a secondary metabolite. For example, Gas chromatography-mass spectrometry (GC-MS) analysis of extracts from the fungi Beauveria bassiana and Trichoderma harzianum identified this compound among other fatty acid derivatives. ekb.egresearchgate.net
Bacterial Lipid Constituents and Profiles
In the bacterial kingdom, this compound has been identified as a component of the lipid profile of Staphylococcus aureus. mdpi.com Studies have shown that the relative abundance of this fatty acid can differ between various strains, potentially correlating with factors like antibiotic resistance. mdpi.com For example, certain methicillin-resistant S. aureus (MRSA) strains, along with others isolated from specific sites like the pharynx, exhibited higher amounts of this compound. mdpi.com
Furthermore, the bacterium Pseudomonas aeruginosa PR3 is known to convert oleic acid into 7,10-dihydroxy-8(E)-octadecenoic acid (DOD). cabidigitallibrary.orgoup.comusda.gov This bioconversion process involves the hydroxylation and isomerization of the fatty acid substrate. cabidigitallibrary.org This demonstrates the role of bacterial enzymes in modifying fatty acid structures.
Presence in Non-Human Animal Tissues and Biofluids
This compound is also found in the tissues and biofluids of non-human animals. One notable example is its trans isomer, trans-7-octadecenoic acid, which is an isomer of vaccenic acid. This fatty acid has been identified in the tissues of the raccoon dog (Nyctereutes procyonoides). pjoes.com The presence of trans fatty acids in non-ruminant animals like the raccoon dog is unusual, as they are more commonly associated with the biohydrogenation processes in the rumen of ruminant animals. pjoes.com The concentration of trans-11-octadecenoic acid (vaccenic acid) in raccoon dog tissues varied from 0.29% in thigh muscle lipids to 0.40% in periintestinal fat. pjoes.com
Biosynthesis and Metabolic Pathways of 7 Octadecenoic Acid
Endogenous Biosynthetic Routes in Organisms
The endogenous biosynthesis of specific fatty acid isomers like 7-octadecenoic acid is a nuanced process, often occurring as a minor pathway compared to the synthesis of more common isomers such as oleic acid (9-octadecenoic acid). The routes involve enzymatic desaturation and subsequent chain modification.
The primary mechanism for introducing a double bond into a saturated fatty acyl-CoA is through the action of stearoyl-CoA desaturase (SCD) enzymes. gsartor.org SCD is the rate-limiting enzyme in the biosynthesis of monounsaturated fatty acids (MUFAs). gsartor.org It acts on saturated fatty acyl-CoAs, with a preference for palmitoyl-CoA (16:0) and stearoyl-CoA (18:0), converting them into palmitoleoyl-CoA and oleoyl-CoA, respectively. gsartor.org This reaction requires molecular oxygen and electrons, which are supplied by NADPH, cytochrome b5, and cytochrome b5 reductase, but the oxygen is released as water rather than being incorporated into the fatty acid. gsartor.org
The canonical SCD system introduces a double bond at the delta-9 (Δ9) position. gsartor.orgaocs.orgwikipedia.org Therefore, the desaturation of stearoyl-CoA predominantly yields (9Z)-octadecenoic acid, also known as oleic acid. wikipedia.org The formation of other positional isomers, such as this compound, involves different or modified enzymatic activities.
In some higher plants, isomers other than the common (n-9) form are synthesized. nih.gov For example, the (n-7) isomer of octadecenoic acid (11-octadecenoic acid) can be formed through the Δ9 desaturation of palmitic acid to produce palmitoleic acid (16:1n-7), followed by a two-carbon chain elongation. nih.gov While the direct endogenous pathway for this compound (an n-11 fatty acid) is not as extensively documented, its existence suggests potential activity of desaturases capable of introducing a double bond at the Δ7 position or alternative modification pathways. The stearoyl-CoA desaturase system is considered responsible for the majority of 18:1 fatty acids produced within cells. nih.gov
Fatty acid elongation is a critical process for modifying the carbon chain length of fatty acids. aocs.org This process occurs in the endoplasmic reticulum and involves a series of reactions that add two-carbon units from malonyl-CoA to a pre-existing fatty acyl-CoA. researchgate.net
The synthesis of specific octadecenoic acid isomers can be linked to this elongation system. As noted, in certain plants like Sinapis alba, both (n-9) and (n-7) octadecenoic acids are elongated to icosenoic acids (20:1). nih.gov However, the elongation machinery can exhibit substrate specificity; the elongation of the (n-7) isomer often terminates at the 20-carbon chain, whereas the (n-9) isomer can be further elongated to docosenoic acid (22:1). nih.gov The regulation of enzymes associated with fatty acid metabolism, such as acyl-CoA thioesterase 7 (ACOT7), can influence the elongation of long-chain fatty acids and the biosynthesis of unsaturated fatty acids. researchgate.net These elongation and modification systems contribute to the diversity of fatty acid profiles observed in different organisms and tissues.
Precursor Substrates and Enzymatic Desaturation Mechanisms (e.g., Stearoyl-CoA Desaturase Orthologs)
Bioconversion and Enzymatic Transformations by Microorganisms
Microorganisms provide a versatile platform for the biotransformation of fatty acids into novel, value-added products. dss.go.th Various bacterial species, particularly from the genus Pseudomonas, are capable of performing unique enzymatic reactions on unsaturated fatty acids like oleic acid.
Microbial conversion of unsaturated fatty acids is a well-established method for producing hydroxy fatty acids (HFAs). cabidigitallibrary.orgpsu.edu Organisms such as Pseudomonas aeruginosa can hydroxylate free unsaturated fatty acids, adding new functional groups that alter their chemical properties. nih.gov The bioconversion of oleic acid by Pseudomonas sp. can yield various monohydroxy and dihydroxy derivatives. psu.edu For instance, Pseudomonas sp. 42A2 is known to convert oleic acid into (E)-10-hydroxy-8-octadecenoic acid and (E)-7,10-dihydroxy-8-octadecenoic acid. psu.edu Other bacteria, such as Bacillus megaterium, can convert linoleic acid into epoxy fatty acids, which are then further metabolized into dihydroxy derivatives. nhri.org.tw These hydroxylation and epoxidation reactions represent key steps in the microbial metabolism of fatty acids, leading to a diverse array of oxygenated products. nhri.org.tw
A prominent example of microbial biocatalysis is the production of 7,10-dihydroxy-8(E)-octadecenoic acid (DOD) from oleic acid. gsartor.org This conversion is efficiently carried out by the bacterium Pseudomonas aeruginosa strain PR3. cabidigitallibrary.orgnih.govnih.gov The production of DOD is unique as it involves the addition of two hydroxyl groups and a rearrangement of the double bond from the cis-9 position in oleic acid to the trans-8 position in the final product. gsartor.orgoup.com
The postulated bioconversion pathway suggests that oleic acid is first converted to an intermediate, 10-hydroxy-8-octadecenoic acid (HOD). gsartor.orgoup.comresearchgate.net This intermediate is then further oxidized by a hydroxylase at the C-7 position to produce DOD. gsartor.org The yield of this bioconversion can be significant, reaching over 80% under optimized culture conditions. dss.go.th This process can utilize not only free oleic acid but also vegetable oils like olive oil or triolein, where lipases first hydrolyze the triglycerides to release oleic acid for subsequent conversion. nih.govnih.gov Furthermore, strain PR3 can convert ricinoleic acid (12-hydroxy-9-octadecenoic acid) into another novel compound, 7,10,12-trihydroxy-8(E)-octadecenoic acid (TOD). dss.go.thgoogle.com
The enzymatic machinery responsible for the conversion of oleic acid to DOD in Pseudomonas aeruginosa has been a subject of detailed investigation. Initial hypotheses suggested the involvement of a hydratase to introduce a hydroxyl group at C-10 and shift the double bond, followed by a hydroxylase acting at the C-7 position. gsartor.org
More recent research has elucidated a two-step enzymatic pathway involving two distinct enzymes. ub.edu The first step is catalyzed by a 10S-dioxygenase (10S-DOX), encoded by the gene PA2077, which converts oleic acid into the hydroperoxide intermediate (10S)-hydroperoxy-(8E)-octadecenoic acid (10S-HPOME). ub.eduscispace.com Subsequently, a 7S,10S-diol synthase (7,10-DS), encoded by the adjacent gene PA2078, transforms this hydroperoxide into the final product, (7S, 10S)-dihydroxy-(8E)-octadecenoic acid (7,10-DiHOME). ub.edu In a related strain, Pseudomonas 42A2, a lipoxygenase has been isolated and characterized as being responsible for the biotransformation of oleic acid into (S)-(E)-10-hydroxy-8-octadecenoic acid. researchgate.net These findings highlight the specialized and efficient enzymatic systems that microorganisms employ to metabolize fatty acids.
Data Tables
Table 1: Key Enzymes in this compound Related Metabolism
| Enzyme Name | Organism/System | Substrate | Product | Reference |
|---|---|---|---|---|
| Stearoyl-CoA Desaturase (SCD) | Eukaryotic cells | Stearoyl-CoA | Oleoyl-CoA | gsartor.org |
| Fatty Acid Elongase | Eukaryotic cells | Fatty Acyl-CoA, Malonyl-CoA | Elongated Fatty Acyl-CoA | aocs.orgnih.gov |
| 10S-Dioxygenase (10S-DOX) | Pseudomonas aeruginosa | Oleic Acid | (10S)-Hydroperoxy-(8E)-octadecenoic acid | ub.eduscispace.com |
| 7S,10S-Diol Synthase (7,10-DS) | Pseudomonas aeruginosa | (10S)-Hydroperoxy-(8E)-octadecenoic acid | (7S, 10S)-Dihydroxy-(8E)-octadecenoic acid | ub.edu |
| Lipoxygenase | Pseudomonas 42A2 | Oleic Acid | (S)-(E)-10-Hydroxy-8-octadecenoic acid | researchgate.net |
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| 7,10,12-Trihydroxy-8(E)-octadecenoic acid | TOD |
| 7,10-Dihydroxy-8(E)-octadecenoic acid | DOD |
| This compound | |
| (10S)-Hydroperoxy-(8E)-octadecenoic acid | 10S-HPOME |
| (7S, 10S)-Dihydroxy-(8E)-octadecenoic acid | 7,10-DiHOME |
| 10-Hydroxy-8-octadecenoic acid | HOD |
| 11-Octadecenoic acid | |
| Docosenoic acid | |
| Icosenoic acid | |
| Linoleic acid | |
| Malonyl-CoA | |
| Oleic acid | |
| Palmitic acid | |
| Palmitoleic acid | |
| Palmitoyl-CoA | |
| Ricinoleic acid | |
| Stearic acid | |
| Stearoyl-CoA |
Formation of Oxygenated Derivatives (e.g., 7,10-Dihydroxy-8(E)-octadecenoic Acid) via Biocatalysis
Catabolism and Degradation Pathways within Biological Systems
The catabolism of this compound, like other fatty acids, primarily occurs through the β-oxidation pathway to generate energy in the form of ATP. However, the presence of a cis-double bond at an odd-numbered carbon (C7) necessitates the action of auxiliary enzymes in addition to the core enzymes of β-oxidation.
The process begins with the activation of this compound to its coenzyme A (CoA) derivative, 7-octadecenoyl-CoA, a reaction that consumes two ATP equivalents. This activated fatty acid is then transported into the mitochondrial matrix where β-oxidation takes place.
The initial cycles of β-oxidation proceed in the standard manner for saturated fatty acids. Each cycle consists of four enzymatic reactions:
Acyl-CoA Dehydrogenase: Introduction of a double bond between the α and β carbons (C2 and C3), yielding a trans-Δ²-enoyl-CoA and FADH₂.
Enoyl-CoA Hydratase: Hydration of the double bond to form a β-hydroxyacyl-CoA.
β-Hydroxyacyl-CoA Dehydrogenase: Oxidation of the hydroxyl group to a keto group, producing a β-ketoacyl-CoA and NADH.
Thiolase: Cleavage of the β-ketoacyl-CoA by another CoA molecule to release acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.
This sequence is repeated. For 7-octadecenoyl-CoA, the first two cycles of β-oxidation are standard, producing two molecules of acetyl-CoA and shortening the chain to 3-dodecenoyl-CoA. At this stage, the original double bond from this compound is now at the Δ³ position.
The resulting cis-Δ³-enoyl-CoA cannot be directly processed by the next enzyme in the standard β-oxidation pathway, enoyl-CoA hydratase, which acts on trans-Δ²-enoyl-CoA. Therefore, an auxiliary enzyme, Δ³,Δ²-enoyl-CoA isomerase , is required. This isomerase catalyzes the rearrangement of the cis-Δ³ double bond to a trans-Δ² double bond. aklectures.comlibretexts.org The product, trans-Δ²-dodecenoyl-CoA, can then re-enter the main β-oxidation spiral.
From this point, the remaining cycles of β-oxidation proceed as usual, breaking down the 12-carbon chain into five more molecules of acetyl-CoA. In total, the complete oxidation of one molecule of this compound yields nine molecules of acetyl-CoA, along with the production of FADH₂ and NADH in the dehydrogenase steps. The acetyl-CoA molecules then enter the citric acid cycle for further oxidation to CO₂ and the generation of more ATP through oxidative phosphorylation.
It is important to note that the catabolism of unsaturated fatty acids with double bonds at odd-numbered carbons, like this compound, yields slightly less energy compared to their saturated counterparts because the initial acyl-CoA dehydrogenase step is bypassed for the pre-existing double bond, resulting in the production of one less FADH₂ molecule. quora.com
Table 2: Enzymes in the Catabolism of this compound
| Enzyme | Pathway Step | Substrate | Product | Cofactors/Products |
| Acyl-CoA Synthetase | Activation | This compound | 7-Octadecenoyl-CoA | ATP, CoA |
| Acyl-CoA Dehydrogenase | β-Oxidation (Cycle 1 & 2) | Acyl-CoA | trans-Δ²-Enoyl-CoA | FADH₂ |
| Enoyl-CoA Hydratase | β-Oxidation | trans-Δ²-Enoyl-CoA | L-β-Hydroxyacyl-CoA | |
| β-Hydroxyacyl-CoA Dehydrogenase | β-Oxidation | L-β-Hydroxyacyl-CoA | β-Ketoacyl-CoA | NADH |
| Thiolase | β-Oxidation | β-Ketoacyl-CoA | Acetyl-CoA + Acyl-CoA (n-2) | CoA |
| Δ³,Δ²-Enoyl-CoA Isomerase | Auxiliary Step | cis-Δ³-Enoyl-CoA | trans-Δ²-Enoyl-CoA |
Biological and Biochemical Roles of 7 Octadecenoic Acid in Research Contexts
Structural Integration into Complex Lipids and Biological Membranes
The presence of the double bond at the seventh carbon position influences the physical properties of the lipids into which it is incorporated. Like other unsaturated fatty acids, 7-octadecenoic acid contributes to the fluidity of cell membranes. The cis-isomer, in particular, introduces a bend in the fatty acid chain, which disrupts the tight packing of phospholipid molecules, thereby increasing membrane fluidity. This is a crucial factor for various cellular functions, including the activity of membrane-bound enzymes and receptors.
In some plant species, the biosynthesis of monounsaturated fatty acids can occur through different pathways, leading to the formation of various isomers, including (n-7) octadecenoic acid (vaccenic acid). nih.gov While Δ9 desaturation of stearic acid is the most common pathway, Δ9 desaturation of palmitic acid followed by elongation can produce (n-7) octadecenoic acid. nih.gov The relative abundance of these isomers can vary depending on the plant species and its specific enzymatic machinery for fatty acid modification. nih.gov
Involvement in Cellular Signaling and Inter-organismal Communication (e.g., Oxylipin Mediators)
Unsaturated fatty acids, including octadecenoic acid isomers, are precursors to a diverse group of signaling molecules known as oxylipins. nih.govcreative-proteomics.com These molecules are formed through the action of various oxygenating enzymes and are involved in a wide array of physiological processes. nih.gov
In the bacterium Pseudomonas aeruginosa, a diol synthase activity has been identified that oxygenates oleic acid (cis-9-octadecenoic acid) to produce oxylipins, including 7S,10S-dihydroxy-(8E)-octadecenoic acid (7,10-DiHOME). nih.govresearchgate.net These oxylipins have been shown to function as autoinducers in a novel quorum-sensing system, mediating cell-to-cell communication. nih.gov This communication system is involved in regulating various biological processes in P. aeruginosa, such as motility, biofilm formation, and virulence. nih.gov The production of these oxylipins is cell-density dependent, a characteristic feature of quorum sensing. nih.gov
The discovery of oxylipin-mediated communication in bacteria highlights a sophisticated signaling mechanism that was previously thought to be more common in eukaryotes. nih.gov It underscores the role of fatty acid derivatives in complex inter-organismal interactions.
Antimicrobial Activities Against Plant Pathogens and Microorganisms
Certain derivatives of this compound have demonstrated significant antimicrobial properties. A notable example is 7,10-dihydroxy-8(E)-octadecenoic acid (DOD), an oxylipin produced from oleic acid by the bacterium Pseudomonas aeruginosa PR3. researchgate.netnih.govoup.com DOD has been shown to exhibit strong antibacterial activity against a broad range of plant pathogenic bacteria, including both Gram-positive and Gram-negative strains. researchgate.netnih.gov
Research has demonstrated the efficacy of DOD against various plant pathogens with minimum inhibitory concentration (MIC) values ranging from 125 to 1000 μg/ml. nih.gov Furthermore, DOD has also shown activity against food-borne pathogenic bacteria, suggesting its potential as a natural antimicrobial agent for food safety applications. usda.gov The monoacylglycerol form of DOD (DOD-MAG) has been shown to have enhanced antibacterial activity against food-borne bacteria compared to DOD itself. acs.orgnih.gov
In addition to its antibacterial effects, DOD has also been investigated for its antifungal properties. Studies have shown its fungicidal activity against the yeast Malassezia furfur, a fungus associated with various skin conditions. researchgate.net These findings indicate that derivatives of this compound could be a source of novel antimicrobial compounds with potential applications in agriculture and medicine.
Precursor Functions in the Biosynthesis of Downstream Lipid Metabolites
This compound can serve as a precursor for the biosynthesis of other lipid molecules through various enzymatic modifications such as elongation and desaturation. In some higher plants, (n-7) octadecenoic acid, formed from the desaturation of palmitic acid and subsequent elongation, can be further elongated to icosenoic acid (20:1). nih.gov However, in certain plant species, the elongation of the (n-7) isomer is terminated at the 20-carbon chain length, while the (n-9) isomer (oleic acid) can be further elongated to longer-chain fatty acids like docosenoic acid. nih.gov
Interactions with Receptor Systems and Associated Cellular Processes (e.g., Gene Expression Modulation in Model Organisms)
The signaling functions of this compound derivatives often involve interactions with specific cellular receptors and the subsequent modulation of gene expression. In Pseudomonas aeruginosa, the oxylipins 10-HOME and 7,10-DiHOME, derived from oleic acid, regulate the expression of numerous genes. nih.gov These oxylipins act as inducers for transcriptional regulators, leading to changes in the expression of proteins involved in various cellular functions. nih.gov Transcriptomic and proteomic analyses have identified a set of genes and proteins whose expression is significantly altered in the presence of these oxylipins. nih.gov
While direct receptor interactions for this compound itself are not as well-characterized as for some other fatty acids, its derivatives have been shown to engage with signaling pathways. For example, some oxygenated fatty acids have been found to modulate pathways like the NRF2 pathway and G protein-coupled receptors (GPCRs), which are involved in inflammatory responses. frontiersin.org Although this research focused on a different octadecenoic acid metabolite, it highlights the potential for such molecules to act as signaling ligands that influence cellular processes through receptor-mediated mechanisms and subsequent changes in gene expression. frontiersin.org The modulation of gene expression by fatty acid derivatives is a key mechanism by which they exert their diverse biological effects. mdpi.com
Analytical Methodologies for the Characterization and Quantification of 7 Octadecenoic Acid
Extraction Techniques from Diverse Biological Matrices
The initial and pivotal stage in the analysis of 7-octadecenoic acid is its effective isolation from the host biological material. The selection of an appropriate extraction method is dictated by the specific characteristics of the sample, the expected concentration of the fatty acid, and the requirements of the downstream analytical instrumentation.
Liquid-liquid extraction (LLE) is a well-established and extensively utilized technique for the separation of lipids, including this compound, from aqueous-based biological samples. This method relies on the partitioning of lipids into an organic solvent that is immiscible with water. Standard solvent systems for this purpose include a chloroform (B151607) and methanol (B129727) mixture (2:1, v/v) or a combination of chloroform, methanol, and water (1:2:0.8, v/v/v).
To ensure the highest possible recovery of this compound and to minimize the co-extraction of other interfering compounds, optimization of the LLE protocol is critical. Key parameters that can be adjusted include the specific organic solvent used, the ratio of solvent to the initial sample volume, the acidity (pH) of the aqueous phase, and the number of repeated extraction cycles. For instance, acidifying the sample helps to convert free fatty acids into their non-ionized form, which enhances their solubility in the organic solvent. In a study focused on analyzing the fatty acid content of microalgae, a modified LLE procedure was employed. The microalgal biomass was initially treated with a chloroform-methanol mixture. Following this, a saline solution was introduced to facilitate the separation of the mixture into distinct layers, with the lipids becoming concentrated in the lower chloroform layer. This approach demonstrated high efficiency in extracting a wide array of fatty acids, including various C18:1 isomers.
Solid-phase extraction (SPE) presents a more selective and often more efficient alternative to traditional LLE. SPE employs a solid sorbent material packed within a cartridge or disk to selectively adsorb the target analyte from a liquid sample. The retained compound is subsequently washed off the sorbent using a small volume of an appropriate solvent. For the isolation of fatty acids, sorbents with a C18-bonded silica (B1680970) stationary phase are frequently used. These materials effectively retain the nonpolar fatty acids while allowing more polar, unwanted components of the sample to pass through.
A miniaturized adaptation of this technique, known as solid-phase microextraction (SPME), utilizes a coated fiber for the extraction of analytes. This fiber can be directly immersed into a liquid sample or exposed to the vapor phase (headspace) above a sample. When analyzing fatty acids like this compound with this method, they are often chemically converted into more volatile ester forms before or during the extraction process. The extracted derivatives are then thermally desorbed from the fiber directly into a gas chromatograph for analysis. SPME is particularly advantageous for detecting trace amounts of substances due to its high sensitivity and minimal use of solvents.
Liquid-Liquid Extraction Protocols and Optimization
Derivatization Strategies for Enhanced Chromatographic Resolution and Detection
Due to their inherent chemical properties, such as low volatility, fatty acids often produce poor-quality data in gas chromatography. To overcome this, they are chemically modified into more volatile and less polar derivatives through a process called derivatization. This chemical conversion significantly improves the quality of the chromatographic separation and the sensitivity of detection.
The most prevalent derivatization technique for fatty acids is their conversion into fatty acid methyl esters (FAMEs). This is typically accomplished through a chemical reaction known as transesterification for lipids or esterification for free fatty acids, catalyzed by either an acid or a base.
Acid-catalyzed methylation commonly utilizes reagents like methanolic hydrogen chloride or boron trifluoride in methanol. researchgate.net This reaction is generally performed at an elevated temperature for a set period.
Base-catalyzed methylation , which often employs sodium methoxide (B1231860) or potassium hydroxide (B78521) in methanol, provides a milder and more rapid alternative. This method is especially well-suited for the transesterification of triacylglycerols and phospholipids.
The resulting FAMEs are significantly more volatile and less polar than the original free fatty acids, making them ideally suited for analysis by gas chromatography. arcjournals.org
While FAME derivatization is widely used, other chemical reagents can be employed, particularly for specific analytical instruments or when detailed structural information is needed. For example, derivatizing fatty acids to form picolinyl esters or dimethyloxazoline (DMOX) derivatives is useful for determining the precise location of double bonds in monounsaturated fatty acids like this compound using mass spectrometry. nih.gov The way these derivatives break apart (fragment) in the mass spectrometer produces characteristic ions that clearly indicate the original position of the double bond. nih.gov Another approach involves derivatization with 2,4'-dibromoacetophenone, which can be optimized by performing the reaction at low temperatures (around -26°C) to prevent the degradation of unsaturated fatty acids. researchgate.netjafs.com.pl Derivatization with trimethylethylenediamine can also be used to improve sensitivity and chromatographic resolution. sciex.comsciex.com
Fatty Acid Methyl Ester (FAME) Derivatization
Chromatographic Separation Techniques
Chromatography is the essential technique for separating and quantifying this compound from complex mixtures of other fatty acids. Gas chromatography (GC) is the most powerful and commonly used method for this purpose. chromforum.org
The separation of FAMEs is typically carried out using capillary GC columns that have a polar stationary phase, such as cyanopropyl polysiloxane. chromforum.org These columns can separate fatty acid isomers based on differences in their carbon chain length, the number of double bonds, and the position and geometric configuration (cis or trans) of these bonds. researchgate.net Resolving the various positional isomers of octadecenoic acid, including this compound, can be particularly challenging. chromforum.org However, the use of highly polar ionic liquid stationary phases in GC columns has been shown to provide superior resolution of C18:1 isomers.
For example, a gas chromatography-mass spectrometry (GC-MS) method employing a highly polar cyanopropyl siloxane column can effectively separate different C18:1 isomers. The order in which these isomers emerge from the column is influenced by the position of the double bond.
High-performance liquid chromatography (HPLC), especially in its reversed-phase mode (RP-HPLC), can also be employed for the analysis of fatty acids. researcher.life However, it is generally less effective than GC for resolving complex mixtures of fatty acid isomers. sciex.com Silver ion HPLC (Ag-HPLC) is a specialized technique that allows for the excellent separation of both positional and configurational fatty acid isomers. nih.gov Detection in HPLC can be accomplished using ultraviolet (UV) detectors after the fatty acids have been derivatized with a UV-absorbing compound, or more universally with evaporative light scattering detectors (ELSD) or mass spectrometers. researchgate.net Chiral phase HPLC (CP-HPLC) is another specialized method that can be used to separate enantiomeric hydroperoxyoctadecenoic acids. scispace.com
Here is a summary of the analytical methodologies for this compound presented in a table:
| Analytical Step | Method | Description | Common Reagents/Materials |
|---|---|---|---|
| Extraction | Liquid-Liquid Extraction (LLE) | Partitioning of lipids into an immiscible organic solvent. | Chloroform, Methanol, Water |
| Solid-Phase Extraction (SPE) | Selective retention of fatty acids on a solid sorbent. | C18-bonded silica cartridges | |
| Derivatization | FAME Synthesis | Conversion to fatty acid methyl esters for enhanced volatility. | BF3-Methanol, Methanolic HCl, Sodium Methoxide |
| Alternative Derivatizations | Creation of derivatives (e.g., picolinyl esters, DMOX) for specific structural analysis by MS. | Picolinyl alcohol, 2,4'-dibromoacetophenone | |
| Separation | Gas Chromatography (GC) | Separation of volatile FAMEs on a capillary column. | Polar capillary columns (e.g., cyanopropyl polysiloxane) |
| High-Performance Liquid Chromatography (HPLC) | Separation of fatty acids in the liquid phase, with specialized techniques like Ag-HPLC for isomer resolution. | C18 reversed-phase columns, Silver-ion columns |
Gas Chromatography (GC) and Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
Gas chromatography (GC) is a fundamental and widely used technique for the analysis of fatty acids. restek.com However, due to their low volatility and polar nature, fatty acids like this compound are typically derivatized to their more volatile and less polar fatty acid methyl esters (FAMEs) prior to GC analysis. restek.comsigmaaldrich.com This derivatization process, often achieved through esterification with reagents like boron trichloride (B1173362) in methanol, is crucial for obtaining good chromatographic separation and peak shape. sigmaaldrich.com
In conventional one-dimensional GC (1D-GC), FAMEs are separated based on their boiling points and polarity on a capillary column. internationaloliveoil.org The choice of the stationary phase of the column is critical for achieving the desired separation. For general FAME analysis, polar stationary phases such as those containing polyethylene (B3416737) glycol (e.g., FAMEWAX) are commonly used. restek.com To resolve the challenging cis and trans isomers of polyunsaturated fatty acids, highly polar biscyanopropyl phases are often employed. restek.com The identification of individual FAMEs is typically achieved by comparing their retention times with those of known standards. internationaloliveoil.org Flame ionization detection (FID) is a common detector used for quantification due to its high sensitivity and wide linear range for hydrocarbons. internationaloliveoil.org
Despite its utility, 1D-GC often falls short in completely resolving complex mixtures of fatty acid isomers, such as the various positional and geometric isomers of octadecenoic acid. nih.govchula.ac.th This is where comprehensive two-dimensional gas chromatography (GCxGC) offers significant advantages. GCxGC utilizes two different columns with orthogonal separation mechanisms, providing a much higher peak capacity and resolving power compared to 1D-GC. chula.ac.th For instance, a common setup for FAME analysis involves a non-polar column in the first dimension and a polar column in the second dimension. researchgate.net This allows for the separation of FAMEs first by their boiling points and then by their polarity, spreading the components across a two-dimensional plane and enabling the resolution of co-eluting peaks from a 1D-GC analysis. chula.ac.th
Recent advancements have seen the use of ionic liquid columns in GCxGC for enhanced separation of fatty acid isomers. nih.govmdpi.com For example, an ionic liquid column coupled with a 50% phenyl polysilphenylene-siloxane column has been shown to provide optimal separation of octadecenoic acid isomers. nih.gov The enhanced separation capabilities of GCxGC, often coupled with a time-of-flight mass spectrometer (TOF-MS) for rapid and sensitive detection, make it a powerful tool for the detailed characterization of this compound in complex samples like cyanobacteria cultures and bio-oils. researchgate.nethilarispublisher.com
A study on the analysis of fatty acids in commercial milk products demonstrated the superior separation efficiency of GCxGC over 1D-GC-MS, revealing better-separated peaks and improved compound identification. chula.ac.th In another study, GCxGC was successfully applied to the analysis of octadecenoic acid in milk and beef fat, highlighting its capability to resolve complex isomer mixtures. nih.gov
| Analytical Technique | Common Application for this compound | Key Advantages |
| Gas Chromatography (GC-FID/GC-MS) | Quantification and identification of this compound (as FAME) in various matrices. | Robust, widely available, good for routine analysis. |
| Comprehensive Two-Dimensional Gas Chromatography (GCxGC-TOF-MS) | Detailed isomeric analysis of octadecenoic acids in complex samples. | Superior resolving power, enables separation of co-eluting isomers. |
This table provides a general overview of the applications and advantages of GC and GCxGC in the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
While Gas Chromatography (GC) is the predominant method for fatty acid analysis, High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), offer valuable alternative and complementary approaches, particularly for specific applications. Unlike GC, HPLC analysis does not always require derivatization of fatty acids to their methyl esters, allowing for the direct analysis of free fatty acids. However, derivatization to form UV-absorbing or fluorescent derivatives is often employed to enhance detection sensitivity, as fatty acids themselves lack a strong chromophore for UV detection.
A significant advantage of HPLC is its utility in preparative scale separations, allowing for the isolation of specific fatty acid isomers for further structural analysis or biological testing. Reverse-phase HPLC (RP-HPLC) is a commonly used mode for fatty acid separation, where a nonpolar stationary phase is used with a polar mobile phase. In this setup, fatty acids are separated based on their hydrophobicity, which is influenced by their chain length and degree of unsaturation. Longer chain fatty acids and those with fewer double bonds are more retained on the column.
For the challenging separation of positional and geometric isomers of octadecenoic acid, silver-ion HPLC (Ag+-HPLC) has proven to be a particularly powerful technique. This method utilizes a stationary phase impregnated with silver ions, which interact reversibly with the double bonds of unsaturated fatty acids. The strength of this interaction depends on the number, position, and configuration (cis or trans) of the double bonds, enabling the separation of isomers that are difficult to resolve by other methods. For instance, cis isomers are retained more strongly than trans isomers, and the retention generally increases as the double bond is located closer to the center of the fatty acid chain.
One study demonstrated the successful separation of nine isomers of octadecenoic acid methyl ester using a single silver ion column with a mobile phase of 0.018% acetonitrile (B52724) and 0.18% isopropanol (B130326) in hexane. nih.gov This highlights the high selectivity of Ag+-HPLC for resolving complex fatty acid isomer mixtures.
UHPLC, with its use of smaller particle size columns (typically sub-2 µm), offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. These benefits are particularly valuable for the complex analysis of fatty acid profiles in large-scale clinical or epidemiological studies where high throughput is essential.
| Chromatographic Mode | Separation Principle | Application for this compound |
| Reverse-Phase HPLC (RP-HPLC) | Partitioning based on hydrophobicity (chain length and unsaturation). | General separation of fatty acids. |
| Silver-Ion HPLC (Ag+-HPLC) | Complexation of silver ions with double bonds. | High-resolution separation of positional and geometric isomers. |
This table outlines the primary HPLC modes used for the analysis of this compound and their underlying separation principles.
Planar Chromatographic Methods (e.g., Thin-Layer Chromatography, Silver-Ion Chromatography)
Planar chromatographic techniques, most notably Thin-Layer Chromatography (TLC), represent a simpler, more cost-effective, and often faster alternative for the preliminary screening and separation of lipids, including this compound. While not offering the high resolution of column chromatography methods like GC and HPLC, TLC is an invaluable tool for sample cleanup, fractionation, and qualitative analysis.
In conventional TLC, a sample is spotted onto a plate coated with a thin layer of adsorbent material, such as silica gel. The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, the components of the sample migrate at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. This differential migration results in the separation of the components into distinct spots. For the separation of fatty acids, a common approach involves using a nonpolar solvent system, which allows for separation based on polarity.
A significant advancement in the TLC analysis of unsaturated fatty acids is the incorporation of silver ions into the stationary phase, a technique known as silver-ion TLC (Ag+-TLC). Similar to Ag+-HPLC, the separation mechanism relies on the reversible interaction between silver ions and the π-electrons of the double bonds in the fatty acid chains. This allows for the separation of fatty acids based on the number, geometry, and position of their double bonds. Typically, saturated fatty acids migrate the furthest up the plate, followed by trans-monounsaturated, cis-monounsaturated, and then polyunsaturated fatty acids, which are more strongly retained.
Ag+-TLC is particularly useful for fractionating complex mixtures of fatty acid methyl esters (FAMEs) into groups based on their degree of unsaturation prior to analysis by other techniques like GC-MS. This pre-fractionation step can simplify the subsequent chromatographic analysis and aid in the identification of specific isomers. The separated fatty acid spots on the TLC plate can be visualized using various reagents, such as iodine vapor or a fluorescent dye under UV light, and then scraped off the plate for extraction and further analysis.
While primarily a qualitative or semi-quantitative technique, modern advancements in densitometry have enabled more accurate quantification of separated components on TLC plates. High-Performance Thin-Layer Chromatography (HPTLC) utilizes plates with a smaller and more uniform particle size of the stationary phase, leading to improved resolution and sensitivity compared to conventional TLC.
| Planar Chromatography Technique | Primary Use for this compound | Key Features |
| Thin-Layer Chromatography (TLC) | Preliminary screening, sample cleanup, and fractionation of lipids. | Simple, rapid, cost-effective. |
| Silver-Ion Thin-Layer Chromatography (Ag+-TLC) | Separation of fatty acid isomers based on unsaturation. | High selectivity for double bond geometry and position. |
This table summarizes the main applications and characteristics of planar chromatographic methods in the analysis of this compound.
Mass Spectrometric and Spectroscopic Characterization
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of fatty acids, including this compound. When coupled with chromatographic separation techniques like GC or HPLC, MS provides detailed information about the molecular weight and fragmentation patterns of the analytes, which is crucial for their unambiguous identification.
Electron Ionization Mass Spectrometry (EI-MS) and Chemical Ionization Mass Spectrometry (CI-MS)
Electron Ionization (EI) is a hard ionization technique commonly used in GC-MS. In EI-MS, the analyte molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, characterized by a molecular ion peak (M+) and a series of fragment ion peaks.
For fatty acid methyl esters (FAMEs), the molecular ion peak is often weak or absent in EI spectra due to extensive fragmentation. However, the fragmentation pattern provides valuable structural information. Common fragment ions include those resulting from cleavage at various points along the alkyl chain. While EI-MS is excellent for identifying known FAMEs by matching their spectra to libraries (e.g., NIST), determining the exact position of the double bond in monounsaturated FAMEs like this compound methyl ester can be challenging because the double bond tends to migrate during the ionization process.
To overcome this limitation, the double bond can be "fixed" by derivatization. One common method is the formation of dimethyl disulfide (DMDS) adducts. The FAME is reacted with DMDS, which adds across the double bond. The resulting derivative produces a mass spectrum with characteristic fragment ions upon EI, allowing for the unambiguous determination of the original double bond position.
Chemical Ionization (CI) is a softer ionization technique compared to EI. In CI-MS, a reagent gas (e.g., methane, isobutane, or ammonia) is introduced into the ion source at a much higher pressure than the analyte. The reagent gas is ionized by electron impact, and these primary ions then react with the analyte molecules through proton transfer or adduction, resulting in the formation of protonated molecules ([M+H]+) or adduct ions.
CI mass spectra typically show a more abundant ion at or near the molecular weight of the analyte and less fragmentation than EI spectra. This makes CI-MS useful for determining the molecular weight of FAMEs. However, the lack of extensive fragmentation means that CI-MS provides less structural information for isomer differentiation compared to EI-MS of derivatized FAMEs.
| Ionization Technique | Ionization Process | Key Characteristics for FAME Analysis |
| Electron Ionization (EI) | High-energy electron bombardment. | Extensive, reproducible fragmentation; weak or absent molecular ion; good for library matching. |
| Chemical Ionization (CI) | Ion-molecule reactions with a reagent gas. | Soft ionization; abundant protonated molecule; less fragmentation; good for molecular weight determination. |
This table compares the characteristics of EI-MS and CI-MS for the analysis of fatty acid methyl esters.
Electrospray Ionization Mass Spectrometry (ESI-MS/MS) and Advanced Fragmentation Techniques (e.g., EAD Fragmentation)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, making it ideal for coupling with liquid chromatography (LC-MS). In ESI, a high voltage is applied to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates from the droplets, the charge density increases until ions are ejected from the droplet surface. ESI typically produces protonated molecules ([M+H]+) or deprotonated molecules ([M-H]-) with minimal fragmentation.
While ESI-MS is excellent for determining the molecular weight of fatty acids, tandem mass spectrometry (MS/MS) is required to obtain structural information. In MS/MS, a precursor ion (e.g., the [M-H]- ion of this compound) is selected in the first mass analyzer, subjected to fragmentation in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. This process is often referred to as Collision-Induced Dissociation (CID).
However, for fatty acids, low-energy CID of the deprotonated molecule often yields limited fragmentation that is not informative for locating the double bond. To address this, various strategies have been developed. One approach is to form specific adducts that provide structurally informative fragmentation. For example, the analysis of fatty acids as their picolinyl esters or other nitrogen-containing derivatives can direct fragmentation to the vicinity of the functional group.
More advanced fragmentation techniques are also being employed to overcome the limitations of CID for lipid analysis. One such technique is Electron Activated Dissociation (EAD). EAD involves the interaction of precursor ions with low-energy electrons. This process can induce fragmentation pathways that are different from those observed in CID, often providing more detailed structural information, including the precise location of double bonds in fatty acids, without the need for chemical derivatization. EAD and similar techniques, such as Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD), are becoming increasingly powerful tools for the comprehensive structural characterization of lipids, including isomers of octadecenoic acid.
Another approach that has shown promise is interfacing silver-ion high-performance liquid chromatography with atmospheric pressure photoionization (APPI) mass spectrometry. nih.gov APPI is another soft ionization technique that can be used for the analysis of less polar compounds that are not efficiently ionized by ESI. The combination of the high selectivity of silver-ion chromatography for isomers and the sensitive detection provided by mass spectrometry creates a powerful method for the detailed analysis of octadecenoic acid isomers in complex samples. nih.gov
| Technique | Description | Application for this compound |
| ESI-MS/MS (CID) | Soft ionization followed by collision-induced dissociation. | Molecular weight determination; limited structural information for double bond location from underivatized fatty acids. |
| Advanced Fragmentation (e.g., EAD) | Fragmentation induced by interaction with electrons. | Provides detailed structural information, including precise double bond location, without derivatization. |
| Ag+-HPLC-APPI-MS | Silver-ion chromatography coupled with atmospheric pressure photoionization MS. | High-resolution separation and sensitive detection of octadecenoic acid isomers. nih.gov |
This table provides an overview of advanced mass spectrometric techniques for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. chemsociety.org.ngontosight.ai For this compound, both ¹H and ¹³C NMR are instrumental in confirming its identity and elucidating its structure.
In ¹H NMR spectra of fatty acids, characteristic signals reveal the different chemical groups. magritek.com For an octadecenoic acid, the olefinic protons of the double bond typically appear as a multiplet around 5.3 ppm. The protons on the carbons adjacent to the double bond, known as allylic protons, also show distinct chemical shifts. magritek.com Specifically, for a compound like this compound, the protons at the C-6 and C-9 positions would be allylic. The protons of the α-methylene group (C-2) next to the carboxylic acid typically resonate as a triplet. chemsociety.org.ng
¹³C NMR spectroscopy provides complementary information by detailing the carbon framework of the molecule. magritek.com The carbons of the double bond (C-7 and C-8) will have characteristic chemical shifts in the olefinic region of the spectrum. The presence and position of the double bond influence the chemical shifts of neighboring carbon atoms. magritek.com Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning proton and carbon signals and confirming the connectivity within the molecule. chemsociety.org.ngmagritek.com The HMBC experiment, in particular, is useful for identifying long-range correlations between protons and carbons, which can help pinpoint the location of the double bond. magritek.com
Below is a table summarizing typical NMR data for long-chain fatty acids, which would be comparable for this compound.
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Terminal Methyl (CH₃) | ~0.88 (t) | ~14.0 |
| Methylene Chain (-(CH₂)n-) | ~1.2-1.4 (m) | ~28-30 |
| Allylic Methylene (-CH₂-CH=) | ~2.0 (m) | ~27 |
| α-Methylene (-CH₂-COOH) | ~2.3 (t) | ~34 |
| β-Methylene (-CH₂-CH₂-COOH) | ~1.6 (m) | ~25 |
| Olefinic Protons (-CH=CH-) | ~5.3 (m) | ~130 |
| Carboxyl Carbon (-COOH) | - | ~180 |
| Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions. Data compiled from various sources on fatty acid NMR. chemsociety.org.ngmagritek.com |
Synthetic and Biotechnological Production Approaches for 7 Octadecenoic Acid
Chemical Synthesis Strategies
Chemical synthesis of specific fatty acid isomers like 7-octadecenoic acid relies on building the carbon chain and precisely installing the double bond at the C-7 position with the desired stereochemistry (Z or E).
A robust strategy for synthesizing specific unsaturated fatty acids involves the use of alkyne intermediates, which can be selectively reduced to form either a cis (Z) or trans (E) double bond. The synthesis begins with coupling two smaller carbon fragments, one of which contains a terminal alkyne.
For (Z)-7-octadecenoic acid, a common approach is the partial reduction of an alkyne precursor using Lindlar's catalyst (palladium poisoned with lead or quinoline) and hydrogen gas. This catalytic system ensures the syn-addition of hydrogen across the triple bond, resulting in the cis-alkene. Conversely, to obtain the trans (E) isomer, a dissolving metal reduction, typically using sodium in liquid ammonia (B1221849) at low temperatures, is employed. masterorganicchemistry.com This method proceeds through a radical anion intermediate that preferentially adopts a more stable trans configuration. masterorganicchemistry.com
The key alkyne intermediate, octadec-7-ynoic acid, can be synthesized by coupling a terminal alkyne, such as 1-undecyne, with a halo-functionalized carboxylic acid derivative, like methyl 7-bromoheptanoate, via an acetylide anion.
Total synthesis provides a pathway to create this compound from simpler, readily available starting materials. The Wittig reaction is a cornerstone of many such syntheses due to its reliability in forming carbon-carbon double bonds at specific locations. tandfonline.comresearchgate.net A general synthesis for (Z)-7-octadecenoic acid could involve the reaction of undecyltriphenylphosphonium bromide with methyl 7-oxoheptanoate. The use of aprotic solvents and strong, non-nucleophilic bases like sodium bis(trimethylsilyl)amide under low-temperature conditions (e.g., -78°C) is crucial for maximizing the yield of the desired Z-isomer. researchgate.net
| Synthetic Step (Hypothetical Route for this compound) | Key Reagents/Conditions | Purpose | Reported Yield in Analogous Syntheses |
|---|---|---|---|
| Formation of Alkyl Halide | PBr₃ or CBr₄, PPh₃ | Create an electrophilic precursor from an alcohol. | >90% bohrium.com |
| Phosphonium Salt Formation | Triphenylphosphine (PPh₃), Acetonitrile (B52724) (reflux) | Prepare the Wittig reagent precursor. | ~99% bohrium.com |
| Wittig Olefination | NaHMDS, THF, -78°C | Stereoselectively form the Z-double bond. | >50% bohrium.com |
| Ester Hydrolysis | KOH, MeOH/H₂O | Convert the final ester to the carboxylic acid. | >95% tandfonline.com |
Stereoselective Synthesis via Alkyne Intermediates
Enzymatic and Microbial Bioreactor Production Systems
Biotechnological production routes often focus on the bioconversion of abundant, inexpensive fatty acids into value-added products. In the context of C18 fatty acids with functionality at the C-7 position, research has primarily centered on the production of 7,10-dihydroxy-8(E)-octadecenoic acid (DOD) from oleic acid. nhri.org.tw
The bacterium Pseudomonas aeruginosa (specifically strain PR3) is known to convert oleic acid into 7,10-dihydroxy-8(E)-octadecenoic acid (DOD). nhri.org.twcabidigitallibrary.org This biotransformation is a multi-step enzymatic process involving hydration and hydroxylation. bac-lac.gc.ca The process can utilize not only purified oleic acid but also natural oils rich in this fatty acid, such as pili nut oil and palm oil, as substrates. cabidigitallibrary.org The production of DOD by Pseudomonas sp. PR3 from oleic acid has been reported to reach yields of over 60% under optimal conditions. google.com Other microorganisms, such as Lactobacillus rhamnosus, have been used as whole-cell biocatalysts for the hydration of oleic acid to produce (R)-10-hydroxystearic acid. mdpi.com
To overcome limitations associated with whole-cell systems, such as substrate transport across cell membranes and competing metabolic pathways, cell-free synthesis using isolated enzymes or cell supernatants has been developed. nih.govenergy.gov This approach has been successfully applied to the production of 7,10-dihydroxy-8(E)-octadecenoic acid (DOD). nih.gov
Using the cell-free supernatant of Pseudomonas aeruginosa, which contains the necessary extracellular enzymes, demonstrated a significant improvement in DOD production from oleic acid compared to conventional whole-cell cultures. nih.govresearchgate.net This method resulted in a shorter bioconversion time and a higher product concentration. nih.gov The presence of the enzymes responsible for DOD production in the cell-free supernatant was confirmed through proteomic analysis. nih.gov
| Production Method | Max DOD Concentration (g/L) | Productivity (g/L/h) | Yield (%) | Reference |
|---|---|---|---|---|
| Whole-Cell Culture (P. aeruginosa) | 3.02 | 0.025 | 33.7 | nih.gov |
| Cell-Free Supernatant | 6.41 | 0.178 | 74.8 | nih.gov |
Optimizing bioreactor process parameters is critical for maximizing the titer (final product concentration) and productivity (rate of product formation). Fed-batch cultivation is a widely used strategy where substrates are fed incrementally to the bioreactor. infors-ht.com This technique allows for control over microbial growth and product formation while avoiding the inhibitory effects of high substrate concentrations. infors-ht.comnih.gov
For the cell-free production of 7,10-dihydroxy-8(E)-octadecenoic acid (DOD), several parameters have been optimized. nih.gov The ideal conditions were found to be an incubation temperature of 27°C and a pH of 8.0. The choice of carbon and nitrogen sources during the pre-culture stage to generate the enzymatic supernatant also significantly impacted the final yield. Galactose as a carbon source and a combination of sodium glutamate (B1630785) and diammonium phosphate (B84403) as nitrogen sources were found to be most effective. nih.gov In fed-batch processes for other fatty acid-based bioproducts, controlling the feed rate of the fatty acid precursor and a co-substrate like glucose has been shown to dramatically increase the final product titer and yield. nih.govmdpi.com
| Parameter | Optimal Condition/Source | Effect on Production |
|---|---|---|
| Substrate | 1% (v/v) Oleic Acid | Maximizes substrate availability for conversion. nih.gov |
| Temperature | 27°C | Optimal for enzyme activity and stability. nih.gov |
| pH | 8.0 | Favorable for the enzymatic conversion process. nih.gov |
| Pre-Culture Carbon Source | Galactose | Enhances the production of required enzymes. nih.gov |
| Pre-Culture Nitrogen Source | Sodium glutamate + Diammonium phosphate | Supports robust cell growth and enzyme synthesis. nih.gov |
| Cultivation Strategy | Fed-Batch | Increases final product titer by managing substrate levels. nih.govfrontiersin.org |
Cell-Free Enzymatic Synthesis using Isolated Enzymes
Development of Sustainable Production Methodologies for Research and Industrial Applications
The pursuit of sustainable and efficient methods for producing this compound is a growing area of interest, driven by the demand for bio-based chemicals and specialty lipids in various industrial and research sectors. Efforts are focused on both improving traditional chemical syntheses to be more environmentally benign and harnessing biotechnological systems for de novo production from renewable feedstocks.
Synthetic Production Approaches
Historically, the synthesis of specific isomers of unsaturated fatty acids like this compound has been a complex challenge in organic chemistry. A significant contribution to this field was the systematic synthesis of various cis- and trans-octadecenoic acids, including the 7-isomer, which provided pure standards for research and analysis. acs.org
The general synthetic strategy involves the partial hydrogenation of a corresponding octadecynoic acid. acs.org This multi-step process, while effective for producing high-purity isomers for research, can be resource-intensive. The key steps typically include:
Coupling of smaller chloro-alkynes and iodo-alkynes: This is followed by a condensation reaction with sodium malonic ester to build the carbon chain. capes.gov.br
Formation of the octadecynoic acid: The appropriate alkyne precursors are used to create the 18-carbon chain with a triple bond at the desired position (in this case, the 7th position).
Partial hydrogenation: The resulting 7-octadecynoic acid is then partially hydrogenated to yield the cis- or trans-7-Octadecenoic acid. The use of specific catalysts, such as Lindlar's catalyst, is crucial for selectively producing the cis isomer. acs.org
While these methods provide high-purity compounds essential for research, their application on an industrial scale is often limited by the use of hazardous reagents, multi-step processes, and the generation of waste. Current research in sustainable chemistry aims to address these limitations by developing greener catalytic systems and more efficient reaction pathways.
Biotechnological Production Approaches
Biotechnological routes offer a promising and sustainable alternative to chemical synthesis, utilizing microorganisms or their enzymes to produce valuable chemicals from renewable resources. While direct microbial production of this compound is not yet a widely established process, significant research has been conducted on the bioconversion of related fatty acids into novel, functionalized derivatives.
A notable example is the production of 7,10-dihydroxy-8(E)-octadecenoic acid (DOD) from oleic acid (cis-9-octadecenoic acid) using the bacterium Pseudomonas aeruginosa. oup.comnhri.org.twresearchgate.net This process is significant as it demonstrates the potential of microbial systems to perform complex chemical transformations on the fatty acid backbone. The production of DOD involves not only hydroxylation at two positions but also a rearrangement of the double bond from the 9th to the 8th position. oup.comoup.com
Key Research Findings in Biotechnological Production of DOD:
| Microorganism | Substrate | Product | Yield | Optimal Conditions | Reference |
| Pseudomonas sp. PR3 | Oleic Acid | 7,10-dihydroxy-8(E)-octadecenoic acid (DOD) | >60% | 2 days, pH 7.0, 30°C | oup.comoup.com |
| Pseudomonas aeruginosa KNU-2B | Ricinoleic Acid | 7,10,12-trihydroxy-8(E)-octadecenoic acid (TOD) | 56.7% | 48 hours, pH 8.0, 27°C | nih.gov |
Further advancements have focused on improving the efficiency and sustainability of this bioconversion. One innovative approach is the use of cell-free synthesis systems. nih.gov By utilizing the cell-free supernatant of Pseudomonas aeruginosa cultures, researchers have been able to significantly enhance the production of DOD. nih.gov This method offers several advantages over traditional whole-cell fermentation, including a faster production rate, higher product concentration, and circumvention of substrate/product inhibition effects on the cells. nih.gov
Comparison of Whole-Cell vs. Cell-Free DOD Production:
| Parameter | Whole-Cell Culture | Cell-Free Supernatant | Improvement Factor | Reference |
| Max. DOD Concentration | ~3.02 g/L | 6.41 g/L | 2.12x | nih.gov |
| Productivity | ~0.025 g/L/h | 0.178 g/L/h | 7.12x | nih.gov |
| Yield | ~33.7% | 74.8% | 2.22x | nih.gov |
| Bioconversion Time | >48 hours | 36 hours | - | nih.gov |
These findings highlight a clear path toward more sustainable and industrially viable production of functionalized fatty acids. The development of robust microbial strains and optimized bioprocesses, including cell-free systems, is crucial for the future production of not only derivatives like DOD but potentially for the direct synthesis of specific fatty acid isomers such as this compound. The produced DOD has shown potential as a raw material for synthesizing bio-based non-isocyanate polyurethanes, which have applications in coatings and packaging. researchgate.netacs.org
The continued exploration of microbial diversity and the application of metabolic engineering and synthetic biology tools will likely unlock new pathways for the sustainable production of this compound and other specialty lipids for a wide range of research and industrial applications.
Future Research Directions for 7 Octadecenoic Acid
In-depth Elucidation of Undiscovered Biological Pathways and Metabolic Fates
Currently, detailed information on the specific biological pathways and metabolic fate of 7-octadecenoic acid is limited. While it is known to be a long-chain fatty acid, its precise roles in cellular signaling, membrane structure, and as a precursor for other bioactive molecules are not well understood. Future research should aim to delineate the metabolic route of this compound within organisms. This includes identifying the enzymes responsible for its synthesis, degradation, and modification. For instance, it is known that other fatty acids can be metabolized by enzymes like cytochrome P450 monooxygenases to form hydroxy fatty acids with diverse biological activities. ontosight.ainih.govunl.edu Investigating whether this compound undergoes similar transformations could reveal novel bioactive compounds. nih.gov Understanding these pathways is crucial for determining its physiological and pathophysiological significance.
Advancements in High-Throughput Analytical Platforms for Lipidomics
The study of individual fatty acid isomers like this compound presents analytical challenges due to their structural similarity to other common fatty acids, such as oleic acid (9-octadecenoic acid). chromforum.org Differentiating between these isomers often requires specialized analytical techniques. chromforum.org The future of this compound research heavily relies on the advancement of high-throughput analytical platforms for lipidomics.
Innovations in mass spectrometry (MS) and chromatography are critical. sciex.comnih.gov Techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for separating and identifying fatty acid isomers. chromforum.org The development of targeted lipidomics methods using techniques like Multiple Reaction Monitoring (MRM) with triple quadrupole mass spectrometers can enhance sensitivity and specificity, allowing for the quantification of a large number of lipid species, including specific isomers like this compound. sciex.comlcms.cz Furthermore, novel derivatization strategies can significantly improve the ionization efficiency and detection sensitivity of fatty acids in complex biological samples. rsc.org The application of these advanced analytical methods will be instrumental in accurately profiling the distribution and abundance of this compound in various tissues and biological fluids, providing insights into its metabolic regulation and association with different physiological states. nih.govgeneralmetabolics.com
Table 1: Advanced Analytical Techniques for Fatty Acid Analysis
| Analytical Technique | Description | Key Advantages for this compound Analysis |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and identifies them based on their mass-to-charge ratio. Fatty acids are typically derivatized to their methyl esters for analysis. | Provides excellent separation of fatty acid isomers. chromforum.org |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds based on their polarity and other chemical properties, followed by mass analysis. | Suitable for analyzing a wide range of lipids without derivatization, reducing sample preparation complexity. nih.gov |
| Multiple Reaction Monitoring (MRM) | A targeted mass spectrometry technique that increases sensitivity and specificity by monitoring specific precursor-to-product ion transitions. | Enables accurate quantification of low-abundance lipids like this compound in complex mixtures. sciex.comlcms.cz |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, allowing for the determination of elemental composition and confident identification of compounds. | Facilitates the unambiguous identification of this compound and its metabolites. acs.org |
| Novel Derivatization Strategies | Chemical modification of fatty acids to enhance their analytical properties, such as ionization efficiency and chromatographic separation. | Increases detection sensitivity, allowing for the analysis of trace amounts of this compound. rsc.org |
Genetic Engineering and Metabolic Engineering for Enhanced Biosynthesis in Model Organisms
The natural abundance of this compound is relatively low. To facilitate in-depth research and explore its potential applications, enhancing its production through genetic and metabolic engineering in model organisms like Escherichia coli and various plant species is a promising avenue. frontiersin.orgresearchgate.netcambridge.org
Metabolic engineering strategies could involve the introduction of novel fatty acid biosynthetic genes from organisms that naturally produce this compound or the modification of existing fatty acid synthesis pathways. researchgate.netcambridge.org For instance, research has shown that the expression of specific desaturases can alter the position of the double bond in fatty acid chains. aocs.org By identifying and expressing a desaturase that specifically targets the C7-C8 position of an 18-carbon fatty acid chain, it may be possible to engineer a biosynthetic pathway for this compound. Furthermore, blocking competing metabolic pathways, such as fatty acid degradation, can increase the pool of precursors available for its synthesis. nih.govunl.edu Successful engineering of a high-yield production system would provide a sustainable and controlled source of this compound for further study and potential commercial use. researchgate.net
Exploration of Ecological Roles and Environmental Interactions
Monounsaturated fatty acids play diverse roles in ecosystems, from serving as energy sources to acting as signaling molecules. The specific ecological functions of this compound, however, are largely unknown. Research in this area could uncover its importance in plant-microbe interactions, insect chemical communication, or as a component of microbial biofilms. For example, the cuticular chemistry of insects, which can include various fatty acids, is crucial for desiccation resistance, protection from pathogens, and chemical communication. ekb.eg Investigating the presence and role of this compound in insect cuticles could reveal its involvement in these vital functions.
Furthermore, understanding the interactions between dietary fatty acids and environmental pollutants is an emerging area of research. nih.gov Lipophilic compounds, including certain fatty acids and pollutants, can share transport and metabolic pathways, leading to complex interactions that can influence their biological effects. nih.gov Future studies should explore how this compound interacts with environmental contaminants and whether it can modulate their toxicity or bioaccumulation.
Development of Novel Biocatalysts for Targeted Derivatization
The unique chemical structure of this compound, with its double bond at the C7 position, offers opportunities for targeted chemical modifications to create novel derivatives with enhanced or entirely new functionalities. Biocatalysts, such as enzymes, provide a green and highly specific alternative to traditional chemical synthesis for these modifications. ucl.ac.uk
Lipases, for example, can be used for the esterification of fatty acids to produce a wide range of esters with applications in food, cosmetics, and pharmaceuticals. researchgate.netmdpi.com Research into lipases with high specificity for this compound could lead to the efficient production of novel esters. Additionally, enzymes like cyclopropane (B1198618) fatty acid synthases (CFAS) could potentially be engineered to act on this compound, introducing a cyclopropane ring at the double bond and creating a structurally unique molecule with potentially new bioactive properties. ucl.ac.uk The development of such biocatalysts will be key to unlocking the full synthetic potential of this compound and creating a new generation of bio-based chemicals and materials.
Q & A
Q. What analytical methods are recommended for identifying and quantifying 7-Octadecenoic acid in complex biological matrices?
Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) and Fourier-transform infrared spectroscopy (FTIR) are standard methods. For GC-MS, derivatization (e.g., methyl ester formation) improves volatility, with retention times and fragmentation patterns compared to reference libraries (e.g., NIST). FTIR analysis focuses on characteristic functional groups like the C=O stretch (~1740 cm⁻¹) and C-H bending in unsaturated regions . For quantification, internal standards (e.g., heptadecanoic acid) and calibration curves are critical. Example GC-MS data from Pongamia pinnata seed oil identified this compound methyl ester (0.97% peak area) at retention time 27.188 min .
Q. What are the biological roles of this compound in metabolic pathways?
Methodological Answer: this compound (18:1n–7) is a minor monounsaturated fatty acid involved in lipid biosynthesis. In transgenic mice expressing Δ15 desaturase, it serves as a precursor for elongases and desaturases to produce long-chain ω-3 polyunsaturated fatty acids (PUFAs). Liver tissue analysis revealed 18:1n–7 at 0.12%–0.20% of total fatty acids, highlighting its role in PUFA conversion pathways . Enzymatic assays (e.g., Δ6-desaturase activity measurements) and isotope tracing can elucidate its metabolic flux.
Q. How can researchers optimize extraction protocols for this compound from plant or animal tissues?
Methodological Answer: Extraction efficiency depends on solvent polarity and tissue type. For seed oils (e.g., Pongamia pinnata), Soxhlet extraction with hexane or chloroform-methanol (2:1 v/v) is effective. Ultrasonication or microwave-assisted extraction reduces time. Post-extraction, acid-catalyzed esterification (e.g., BF₃-methanol) converts free fatty acids to methyl esters for GC-MS analysis . Purity validation via thin-layer chromatography (TLC) or HPLC is recommended.
Advanced Research Questions
Q. How should experimental designs address contradictions in reported bioactivity of this compound across studies?
Methodological Answer: Contradictions often arise from matrix effects (e.g., coexisting phytochemicals) or methodological variability. To resolve discrepancies:
- Use orthogonal analytical methods (e.g., GC-MS + LC-MS/MS) to confirm identity.
- Standardize bioassay conditions (e.g., cell lines, exposure time).
- Apply meta-analysis frameworks (e.g., PRISMA) to evaluate heterogeneity across studies .
For example, conflicting reports on antioxidant activity may stem from differences in DPPH assay protocols (e.g., solvent polarity, reaction time).
Q. What advanced techniques differentiate this compound isomers (e.g., positional or geometric) in lipidomics studies?
Methodological Answer: Silver-ion chromatography (Ag⁺-HPLC) separates geometric isomers (cis vs. trans) based on π-complexation. For positional isomers (e.g., Δ7 vs. Δ9), ozonolysis followed by GC-MS identifies double-bond positions. High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) provides structural elucidation via diagnostic fragment ions (e.g., m/z 224 for Δ7) .
Q. How can researchers model the in vivo dynamics of this compound incorporation into cellular membranes?
Methodological Answer: Stable isotope labeling (e.g., ¹³C- or ²H-labeled this compound) combined with kinetic modeling tracks uptake and turnover. In transgenic mice, liver lipidomics revealed 18:1n–7 incorporation at 0.15% ± 0.03% (mean ± SD), with isotopic enrichment quantified via mass spectrometry . Compartmental modeling (e.g., SAAM II software) estimates turnover rates and pool sizes.
Q. What statistical approaches are optimal for analyzing small-effect-size data in this compound studies?
Methodological Answer: For low-abundance compounds (e.g., <1% total fatty acids):
- Use non-parametric tests (e.g., Mann-Whitney U) to avoid normality assumptions.
- Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) for multiple comparisons.
- Power analysis ensures adequate sample size; for example, detecting a 0.1% difference in abundance requires n ≥ 15 (α = 0.05, power = 0.8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
